Cy3 NHS Ester potassiumsalt(1:1)

Overview

Description

Thiomuscimol is a compound with the IUPAC name 5-(aminomethyl)-1,2-thiazol-3-ol. It is a structural analog of muscimol and functions as a gamma-aminobutyric acid (GABA) receptor agonist . This compound is particularly significant in neuroscientific research due to its ability to bind to GABA_A receptors, thereby inhibiting the attachment of other compounds such as [3H]muscimol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiomuscimol involves the preparation of 5-aminomethyl-3-isothiazolol. One of the documented methods includes the reaction of appropriate precursors under controlled conditions to form the desired isothiazolol ring . The reaction conditions typically involve maintaining specific temperatures and pH levels to ensure the correct formation of the compound.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis process in a laboratory setting provides a foundation for scaling up. The industrial production would likely involve similar reaction conditions but on a larger scale, with additional steps for purification and quality control to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Thiomuscimol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from thiomuscimol, leading to the formation of oxidized derivatives.

Reduction: The reduction process involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of thiomuscimol.

Substitution: In this reaction, one functional group in thiomuscimol is replaced by another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and solvents to facilitate the desired reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiomuscimol compounds.

Scientific Research Applications

Chemical Properties and Mechanism of Action

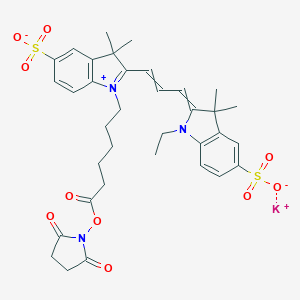

Cy3 NHS Ester is a member of the cyanine dye family, known for its high fluorescence quantum yield and photostability. The NHS (N-hydroxysuccinimide) moiety enables the dye to react with primary amines in proteins, peptides, and other biomolecules, facilitating the formation of stable amide bonds.

Key Properties:

- Molecular Weight : 765.93 g/mol

- CAS Number : 146368-16-3

- Absorption/Emission : Excitation at 550 nm and emission at 565 nm

- Purity : ≥90%

Applications in Scientific Research

-

Protein Labeling :

- Cy3 NHS Ester is extensively used for labeling proteins in various assays. The dye's ability to form stable conjugates with amine groups allows researchers to track protein localization and dynamics within cells.

- Case Study : In a study measuring viscosity within mesoporous silica, Cy3 was conjugated to lipase proteins to monitor their behavior under varying conditions. The fluorescence intensity provided insights into the effective viscosity experienced by the enzymes inside pores, highlighting the dye's utility in biophysical studies .

-

Fluorescence Microscopy :

- The dye is employed in fluorescence microscopy for visualizing cellular structures and processes. Its bright fluorescence enhances contrast against biological backgrounds.

- Data Table 1 : Comparison of Fluorescent Dyes

Dye Excitation (nm) Emission (nm) Quantum Yield Stability Cy3 550 565 0.1 High Cy5 649 670 0.25 Moderate -

Flow Cytometry :

- Cy3 is suitable for flow cytometry applications due to its distinct emission profile, allowing multiplexing with other fluorescent dyes.

- Case Study : Researchers used Cy3-labeled antibodies to analyze cell populations, demonstrating its effectiveness in identifying specific cell types based on surface markers.

-

In Vivo Imaging :

- Although primarily used in vitro, Cy3 NHS Ester has potential applications in vivo when conjugated to targeting ligands for imaging specific tissues or tumors.

- Data Table 2 : Summary of In Vivo Applications

Application Description Tumor Imaging Conjugated to tumor-targeting antibodies Cell Tracking Used with stem cells to monitor migration patterns Organ-Specific Targeted delivery for imaging specific organs -

Bioconjugation Techniques :

- The dye is integral in various bioconjugation techniques such as ELISA and Western blotting, enhancing detection sensitivity.

- Protocol Overview :

- Prepare a solution of Cy3 NHS Ester in DMF or DMSO.

- Mix with the protein solution at pH 8.3-8.5.

- Incubate for several hours before purification.

Mechanism of Action

Thiomuscimol exerts its effects by acting as a GABA_A receptor agonist. By binding to these receptors, it mimics the action of GABA, the main inhibitory neurotransmitter in the central nervous system . This binding leads to the opening of chloride channels, resulting in the hyperpolarization of neurons and decreased neuronal excitability . The molecular targets involved include the GABA_A receptor subunits, which play a crucial role in mediating the inhibitory effects of GABA.

Comparison with Similar Compounds

Thiomuscimol is structurally related to several similar compounds, including:

Muscimol: Another GABA_A receptor agonist with a similar mechanism of action.

Dihydromuscimol: A related heterocyclic compound that also acts as a GABA analog.

4-PIOL and 4-AHP: These compounds share structural similarities with thiomuscimol and exhibit comparable binding modes to GABA_A receptors.

Thiomuscimol’s uniqueness lies in its specific binding affinity and its use as a photoaffinity label, which provides critical insights into the binding sites of GABA_A receptors .

Biological Activity

Cy3 NHS Ester potassium salt (1:1), commonly referred to as Cy3, is a fluorescent dye widely utilized in biological research for labeling proteins, peptides, and nucleic acids. Its unique properties make it a valuable tool in various applications, including fluorescence microscopy, flow cytometry, and other biochemical analyses. This article explores the biological activity of Cy3, focusing on its chemical properties, applications, and relevant research findings.

Cy3 NHS Ester is an orange-fluorescent dye that is amine-reactive, allowing it to form stable conjugates with primary amines found in proteins. The dye exhibits significant fluorescence enhancement upon binding to biological molecules. Key characteristics include:

- Excitation Wavelength : 550 nm

- Emission Wavelength : 565 nm

- Solubility : Water-soluble; also soluble in DMSO

- Stability : pH insensitive from pH 4 to pH 10 .

Applications in Biological Research

Cy3 is extensively used for various biological applications due to its fluorescence properties:

- Protein Labeling : Cy3 is primarily used to label proteins through the reaction with lysine residues. This labeling facilitates the visualization and tracking of proteins in different cellular contexts .

- Fluorescence Microscopy : The dye's bright fluorescence allows for effective imaging of cellular structures and processes.

- Flow Cytometry : Cy3-labeled antibodies can be used to detect specific cell populations based on surface markers.

1. Protein Labeling Efficiency

In a study examining the efficiency of Cy3 NHS Ester for protein labeling, it was found that optimal conditions required protein concentrations between 2-10 mg/mL. Labeling efficiency decreased significantly at lower concentrations due to the presence of free amines that could interfere with the conjugation process .

2. Comparison with Other Dyes

Cy3 was compared with other fluorescent dyes such as TAMRA and Alexa Fluor 555 regarding background fluorescence and sensitivity. Results indicated that Cy3 provides lower background signals than TAMRA, making it preferable for detecting moderate-to-high abundance targets in complex samples .

3. Cellular Uptake Studies

Research involving aminoglycoside-Cy3 conjugates demonstrated the uptake mechanisms of these compounds in bacterial cells. Techniques such as FACS (Fluorescence-Activated Cell Sorting) revealed that Cy3-labeled drugs exhibited strong interactions with bacterial membranes, indicating potential applications in antibiotic delivery systems .

Table 1: Properties of Cy3 NHS Ester Potassium Salt

| Property | Value |

|---|---|

| Molecular Weight | 765.93 g/mol |

| Excitation Wavelength | 550 nm |

| Emission Wavelength | 565 nm |

| Solubility | Water/DMSO |

| Reactive Group | NHS ester |

Table 2: Comparison of Fluorescent Dyes

| Dye | Excitation (nm) | Emission (nm) | Background Signal | Sensitivity Level |

|---|---|---|---|---|

| Cy3 | 550 | 565 | Low | Moderate to High |

| TAMRA | 550 | 580 | Moderate | Moderate |

| Alexa Fluor 555 | 555 | 570 | Low | High |

Q & A

Basic Questions

Q. What is the molecular structure of Cy3 NHS Ester potassium salt (1:1), and how does it influence its reactivity in biomolecule conjugation?

Cy3 NHS Ester potassium salt (1:1) consists of a cyanine3 (Cy3) fluorophore core, an N-hydroxysuccinimide (NHS) ester group for amine-reactive conjugation, and a potassium counterion. The NHS ester reacts with primary amines (-NH₂) on biomolecules (e.g., proteins, peptides) under mildly alkaline conditions (pH 8–9) to form stable amide bonds. The potassium salt enhances water solubility compared to lipid-soluble variants, making it suitable for aqueous reaction buffers .

Q. How do the spectral properties of Cy3 NHS Ester potassium salt affect experimental design in fluorescence imaging?

Cy3 NHS Ester exhibits absorption peaks at ~519 nm (shoulder) and 551 nm (primary), with emission maxima at 569–573 nm . These properties necessitate excitation with 532 nm lasers and emission filters centered at 570–620 nm for optimal signal-to-noise ratios. Researchers must account for potential spectral overlap when multiplexing with dyes like Cy5 (e.g., using sequential imaging or spectral unmixing) .

Q. What is the standard protocol for conjugating Cy3 NHS Ester potassium salt to amine-containing biomolecules?

- Step 1: Dissolve the biomolecule (e.g., antibody) in a pH 8–9 buffer (e.g., 0.1 M sodium bicarbonate) to deprotonate primary amines.

- Step 2: Prepare Cy3 NHS Ester in anhydrous DMSO (10–20 mM) to prevent hydrolysis.

- Step 3: Mix dye and biomolecule at a molar ratio of 5–10:1 (dye:protein) for 1–2 hours at 4°C.

- Step 4: Purify the conjugate via size-exclusion chromatography or dialysis to remove unreacted dye .

Advanced Research Questions

Q. How can researchers optimize conjugation efficiency while minimizing dye aggregation or hydrolysis?

- Buffer conditions: Use anhydrous DMSO for dye stock and avoid amine-containing buffers (e.g., Tris) during conjugation.

- Molar ratio titration: Test ratios from 2:1 to 15:1 to balance labeling efficiency and fluorescence quenching.

- Reaction time: Monitor hydrolysis kinetics; NHS esters degrade rapidly above pH 9.0, requiring time-controlled reactions (<2 hours) .

- Purification validation: Quantify free dye using absorbance at 550 nm (Cy3) vs. 280 nm (protein) to calculate the fluorophore-to-protein (F/P) ratio .

Q. What experimental strategies mitigate spectral cross-talk when using Cy3 NHS Ester with other cyanine dyes (e.g., Cy5) in multiplexed assays?

- Sequential excitation: Use separate lasers for Cy3 (532 nm) and Cy5 (633 nm) to avoid simultaneous excitation.

- Emission filtering: Apply narrow bandpass filters (e.g., 570–610 nm for Cy3; 660–720 nm for Cy5).

- Cross-talk calibration: Prepare single-labeled controls to measure bleed-through and apply correction algorithms during image analysis .

Q. How does the potassium counterion in Cy3 NHS Ester potassium salt (1:1) influence solubility and stability compared to sodium or zwitterionic forms?

The potassium salt enhances aqueous solubility due to ionic interactions, reducing aggregation in hydrophilic environments. In contrast, sodium salts may precipitate in high-ionic-strength buffers, and zwitterionic forms (e.g., sulfo-Cy3) require sulfonate groups for solubility. Stability studies show potassium salts maintain reactivity for >6 months when stored desiccated at -20°C .

Q. What are common pitfalls in quantifying Cy3-labeled biomolecules, and how can they be resolved?

- Fluorescence quenching: Over-labeling (>3 dyes/protein) causes self-quenching. Optimize F/P ratio to 1–2.

- Non-specific binding: Pre-block surfaces with BSA (1–5%) or use Tween-20 (0.05–0.1%) in buffers.

- Photobleaching: Limit light exposure and add antifade reagents (e.g., ProLong Diamond) during imaging .

Q. How can researchers validate the specificity of Cy3 NHS Ester labeling in live-cell imaging?

- Negative controls: Treat samples with unconjugated dye and wash extensively to confirm no residual signal.

- Competitive inhibition: Pre-incubate with excess unlabeled ligand to block target sites.

- Colocalization assays: Use organelle-specific markers (e.g., MitoTracker for mitochondria) to verify subcellular targeting .

Properties

IUPAC Name |

potassium;(2E)-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H41N3O10S2.K/c1-6-36-27-16-14-23(49(42,43)44)21-25(27)34(2,3)29(36)11-10-12-30-35(4,5)26-22-24(50(45,46)47)15-17-28(26)37(30)20-9-7-8-13-33(41)48-38-31(39)18-19-32(38)40;/h10-12,14-17,21-22H,6-9,13,18-20H2,1-5H3,(H-,42,43,44,45,46,47);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGDXVZRUULRLB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H40KN3O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678986 | |

| Record name | Potassium 1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E)-3-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

765.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945529-56-6 | |

| Record name | Potassium 1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E)-3-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrano[3'',2'':3,4;5'',6'':3',4']dipyrido[1,2-a:1',2'-a']diindol-5-ium, 2-[2-[[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]amino]-2-oxoethyl]-6,7,7a,8a,9,10,16,18-octahydro-16,16,18,18-tetramethyl-14-sulfo-, 2,2,2-trifluoroacetate salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.